

Application Note: Quantification of Pyridoxine (Vitamin B6) Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridosine*
Cat. No.: *B1217491*

[Get Quote](#)

Abstract

This document provides detailed protocols for the quantitative analysis of pyridoxine (Vitamin B6) in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methods outlined are simple, rapid, and sensitive, making them suitable for quality control and research applications. This application note includes comprehensive experimental procedures, system suitability requirements, and method validation parameters.

Introduction

Pyridoxine, a vital water-soluble vitamin, is crucial for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.^[1] Accurate quantification of pyridoxine in pharmaceutical products is essential to ensure dosage accuracy and product quality. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy.^{[1][2]} This note details two distinct RP-HPLC methods for the determination of pyridoxine hydrochloride.

Method 1: Isocratic HPLC with UV Detection at 254 nm

This method is a rapid and straightforward isocratic method suitable for the routine analysis of pyridoxine in drug substances and finished products.

Chromatographic Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μ m)[3][4]
Mobile Phase	0.015 M Potassium Dihydrogen Phosphate (pH 3.0 \pm 0.2) : Methanol (70:30, v/v)[3][4]
Flow Rate	1.0 mL/min[3][4]
Detection	UV at 254 nm[3][4]
Injection Volume	30 μ L[3]
Column Temperature	Ambient (25°C)[3]
Run Time	Approximately 5 minutes
Retention Time	~3.5 minutes[3][4]

Experimental Protocol

1. Preparation of Solutions

- 0.015 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.055 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4] Adjust the pH to 3.0 \pm 0.2 using orthophosphoric acid.[3][4]
- Mobile Phase Preparation: Mix the 0.015 M potassium dihydrogen phosphate buffer (pH 3.0) and methanol in a 70:30 ratio.[3][4] Degas the solution by sonication before use.
- Standard Stock Solution (500 μ g/mL): Accurately weigh and dissolve 50 mg of pyridoxine hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.
- Calibration Standards (10-50 μ g/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 20, 30, 40, and 50 μ g/mL.[3][4]

2. Sample Preparation (from Tablets)

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 40 mg of pyridoxine hydrochloride and transfer it to a 100 mL volumetric flask.[\[3\]](#)
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the pyridoxine.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μ m syringe filter before injection.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 30 μ g/mL) six times. The acceptance criteria are:

- Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%$
- Tailing factor: ≤ 2.0
- Theoretical plates: ≥ 2000

4. Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of pyridoxine hydrochloride in the sample by comparing the peak area with the calibration curve.

Method 2: Isocratic HPLC with UV Detection at 290 nm

This method utilizes a different mobile phase composition and detection wavelength, offering an alternative for pyridoxine analysis.

Chromatographic Conditions

Parameter	Condition
Column	C18
Mobile Phase	19% Ethanol, 77% Water, 4% Acetic Acid (v/v/v) [5]
Flow Rate	1.0 mL/min[5]
Detection	UV at 290 nm[5]
Injection Volume	20 µL[5]
Column Temperature	Ambient
Run Time	Approximately 3 minutes
Retention Time	~1.6 minutes[5]

Experimental Protocol

1. Preparation of Solutions

- Mobile Phase Preparation: For a 1000 mL solution, mix 190 mL of ethanol, 770 mL of distilled water, and 40 mL of glacial acetic acid.[5]
- Sample Solvent: Prepare a mixture of 19% ethanol and 81% distilled water.[5]
- Standard Stock Solution: Accurately weigh and dissolve a suitable amount of pyridoxine hydrochloride reference standard in the sample solvent to prepare a stock solution.
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent.

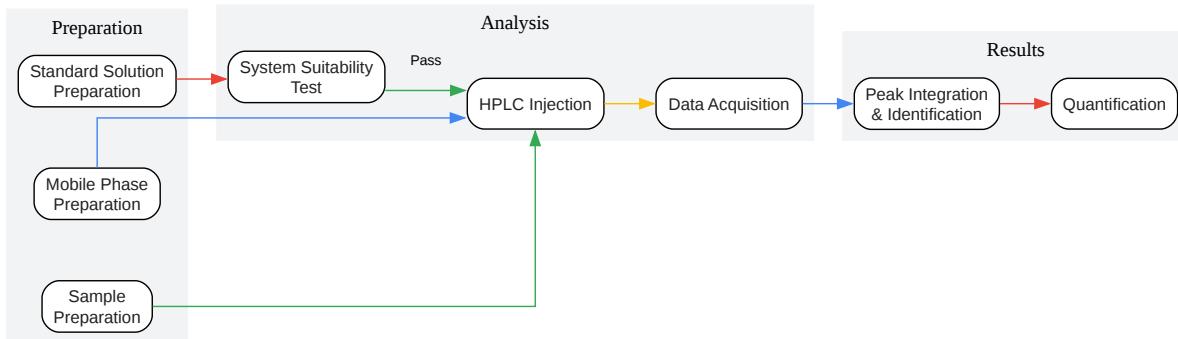
2. Sample Preparation (from Aqueous Nutritional Drinks)

- Filter the liquid sample through a 0.45 µm syringe filter.
- If necessary, dilute the sample with the sample solvent to bring the pyridoxine concentration within the calibration range.

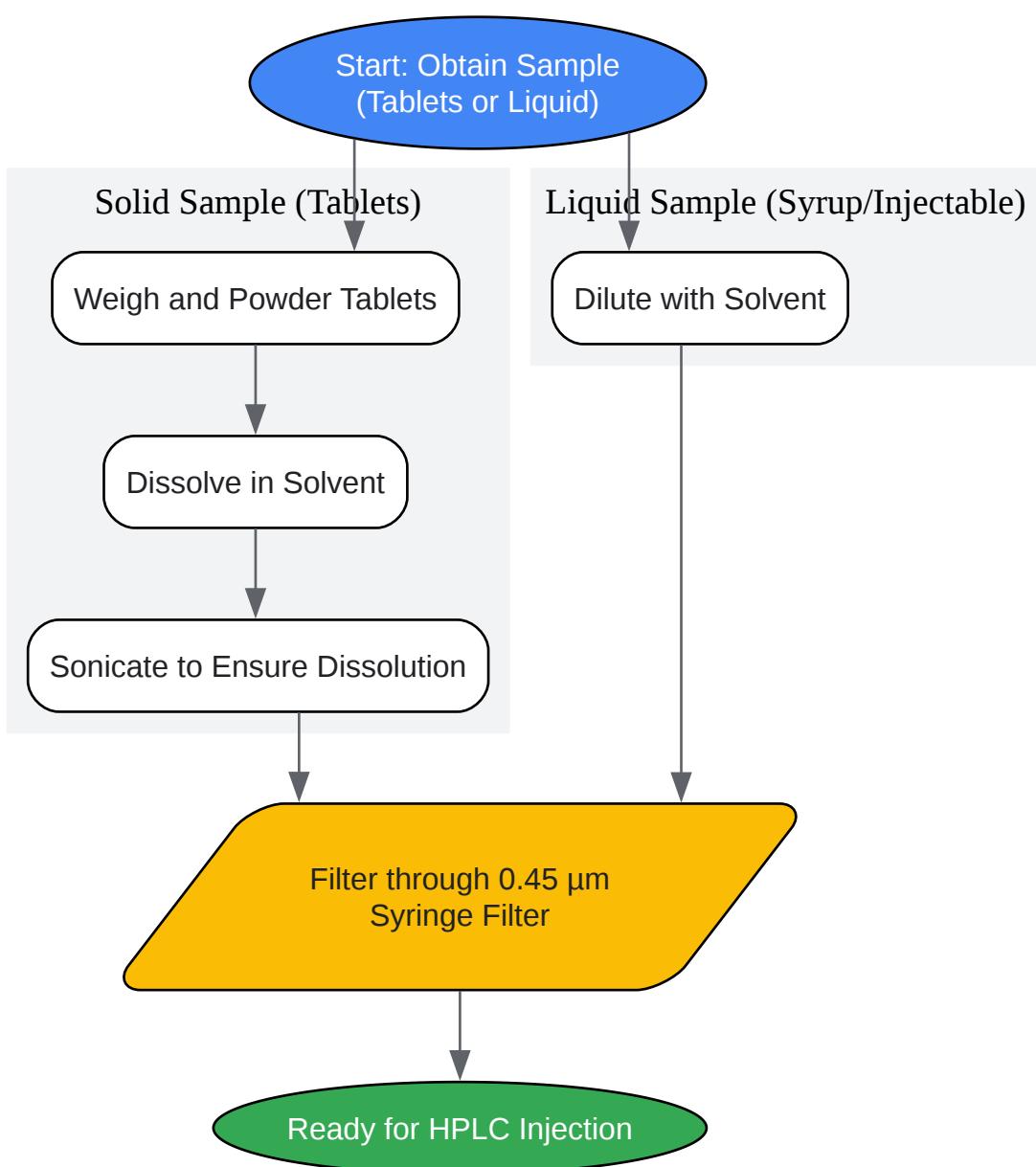
3. System Suitability

Perform a system suitability test as described in Method 1, ensuring the system meets the predefined criteria before proceeding with sample analysis.

4. Analysis


Inject the prepared standard and sample solutions into the HPLC system. The concentration of pyridoxine in the sample is determined by comparing its peak area to that of the standards from the calibration curve.

Quantitative Data Summary


The following table summarizes the validation parameters for the described HPLC methods.

Parameter	Method 1	Method 2
Wavelength	254 nm[3]	290 nm[5]
Linearity Range	10-50 µg/mL[3][4]	0 - 7.8 x 10 ⁻⁴ M[5]
Correlation Coefficient (r ²)	0.9996[3][4]	0.9948[5]
Accuracy (% Recovery)	98.8 - 100.86%[3][4]	95 - 105%[5]
Intra-day Precision (%RSD)	< 2%[3][4]	Not Specified
Inter-day Precision (%RSD)	< 2%[3][4]	Not Specified
Limit of Detection (LOD)	0.043 µg/mL[6]	Not Specified
Limit of Quantification (LOQ)	0.13 µg/mL[6]	Not Specified

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of Pyridoxine.

[Click to download full resolution via product page](#)

Caption: Sample preparation workflow for different dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsdr.org [ijsdr.org]
- 2. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- To cite this document: BenchChem. [Application Note: Quantification of Pyridoxine (Vitamin B6) Using High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217491#high-performance-liquid-chromatography-method-for-pyridoxine-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com